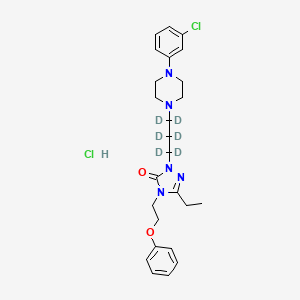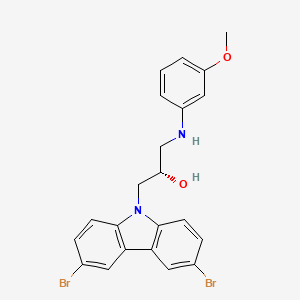![molecular formula C18H21NO2 B8150309 (R)-ethyl 2-amino-3-(3'-methyl-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150309.png)
(R)-ethyl 2-amino-3-(3'-methyl-[1,1'-biphenyl]-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a biphenyl moiety, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbiphenyl and ethyl 2-bromo-3-aminopropanoate.
Coupling Reaction: The biphenyl moiety is introduced through a Suzuki coupling reaction, where 3-methylbiphenyl is coupled with ethyl 2-bromo-3-aminopropanoate in the presence of a palladium catalyst and a base.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The chiral resolution step can be optimized using high-performance liquid chromatography (HPLC) with chiral stationary phases.
Chemical Reactions Analysis
Types of Reactions
®-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitric acid, halogens, and other electrophilic reagents.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Amines, alcohols.
Substitution: Nitro derivatives, halogenated biphenyls.
Scientific Research Applications
Chemistry
®-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and chiral compounds.
Biology
In biological research, this compound can be used as a ligand in the study of protein-ligand interactions and enzyme kinetics.
Medicine
Industry
In the industrial sector, ®-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate can be used in the production of advanced materials, such as polymers and liquid crystals, due to its stable biphenyl structure.
Mechanism of Action
The mechanism of action of ®-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety allows for strong π-π interactions with aromatic amino acids in proteins, while the amino group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-ethyl 2-amino-3-(4’-methyl-[1,1’-biphenyl]-4-yl)propanoate
- ®-ethyl 2-amino-3-(2’-methyl-[1,1’-biphenyl]-2-yl)propanoate
- ®-ethyl 2-amino-3-(3’-chloro-[1,1’-biphenyl]-3-yl)propanoate
Uniqueness
®-ethyl 2-amino-3-(3’-methyl-[1,1’-biphenyl]-3-yl)propanoate is unique due to its specific substitution pattern on the biphenyl moiety, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3’ position can enhance its stability and interaction with molecular targets compared to other similar compounds.
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-[3-(3-methylphenyl)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-21-18(20)17(19)12-14-7-5-9-16(11-14)15-8-4-6-13(2)10-15/h4-11,17H,3,12,19H2,1-2H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDUKHQGINFDHC-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=CC=C1)C2=CC=CC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=CC=CC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid;hydrochloride](/img/structure/B8150267.png)

![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8150292.png)

![(R)-ethyl 2-amino-3-(3'-methoxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150325.png)
![(R)-ethyl 2-amino-3-(3'-(benzyloxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150332.png)
![(R)-ethyl 2-amino-3-(3'-chloro-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150337.png)
![(R)-ethyl 2-amino-3-(4'-methyl-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150339.png)
![(R)-ethyl 2-amino-3-(4'-chloro-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150344.png)
![(R)-ethyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150349.png)
![(R)-ethyl 2-amino-3-(4'-methoxy-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150352.png)
